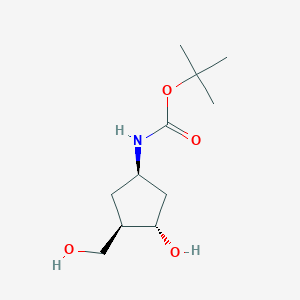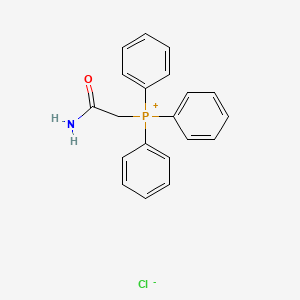
Phosphonium, (carbamoylmethyl)triphenyl-, chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Phosphonium, (carbamoylmethyl)triphenyl-, chloride is an organophosphorus compound with the molecular formula C20H20ClNOP. It is a crystalline powder that is highly soluble in water and is used in various chemical reactions, particularly in organic synthesis. This compound is known for its role in the Wittig reaction, which is a key method for the formation of alkenes from aldehydes and ketones.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Phosphonium, (carbamoylmethyl)triphenyl-, chloride can be synthesized through a reaction involving triphenylphosphine and a carbamoyl chloride derivative. One common method involves the reaction of triphenylphosphine with chloromethyl methyl ether under nitrogen protection. The reaction is typically carried out in an anhydrous solvent such as acetone, with the temperature gradually increased to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The product is then purified through filtration, washing with anhydrous ether, and drying to obtain the final crystalline compound .
Análisis De Reacciones Químicas
Types of Reactions
Phosphonium, (carbamoylmethyl)triphenyl-, chloride undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form phosphine oxides.
Reduction: It can be reduced to form phosphonium ylides.
Substitution: It participates in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like sodium methoxide are commonly employed.
Major Products Formed
Oxidation: Phosphine oxides.
Reduction: Phosphonium ylides.
Substitution: Substituted phosphonium salts
Aplicaciones Científicas De Investigación
Phosphonium, (carbamoylmethyl)triphenyl-, chloride has a wide range of applications in scientific research:
Chemistry: It is used in the Wittig reaction to synthesize alkenes.
Biology: It serves as a reagent in the synthesis of biologically active molecules.
Medicine: It is involved in the synthesis of pharmaceutical intermediates.
Industry: It is used in the production of various organic compounds and materials
Mecanismo De Acción
The mechanism of action of Phosphonium, (carbamoylmethyl)triphenyl-, chloride involves its role as a phosphonium ylide in the Wittig reaction. The compound reacts with aldehydes or ketones to form alkenes through a [2+2] cycloaddition mechanism. The phosphonium ylide acts as a nucleophile, attacking the carbonyl carbon of the aldehyde or ketone, leading to the formation of a betaine intermediate, which then collapses to form the desired alkene and a phosphine oxide byproduct .
Comparación Con Compuestos Similares
Similar Compounds
- (Methoxymethyl)triphenylphosphonium chloride
- (Bromomethyl)triphenylphosphonium bromide
- (Ethylmethyl)triphenylphosphonium chloride
Uniqueness
Phosphonium, (carbamoylmethyl)triphenyl-, chloride is unique due to its specific reactivity in the Wittig reaction, which allows for the precise formation of alkenes with fixed double bond positions. This specificity makes it a valuable reagent in organic synthesis compared to other similar compounds .
Propiedades
Número CAS |
25361-54-0 |
|---|---|
Fórmula molecular |
C20H19ClNOP |
Peso molecular |
355.8 g/mol |
Nombre IUPAC |
(2-amino-2-oxoethyl)-triphenylphosphanium;chloride |
InChI |
InChI=1S/C20H18NOP.ClH/c21-20(22)16-23(17-10-4-1-5-11-17,18-12-6-2-7-13-18)19-14-8-3-9-15-19;/h1-15H,16H2,(H-,21,22);1H |
Clave InChI |
CCRXGVYICNOVAM-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)[P+](CC(=O)N)(C2=CC=CC=C2)C3=CC=CC=C3.[Cl-] |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details






Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
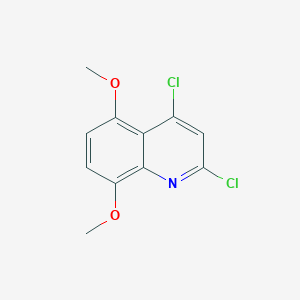
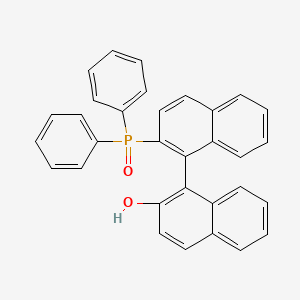
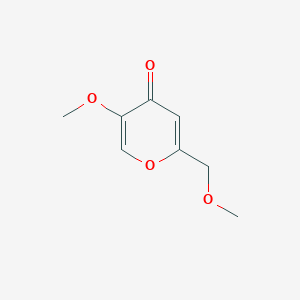
![2,4-Pentanedione,3-[(3-nitrophenyl)methylene]-](/img/structure/B8801212.png)
![N-propan-2-yl-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B8801218.png)
![N-[(3,4-dimethoxyphenyl)methyl]cyclopropanamine](/img/structure/B8801220.png)

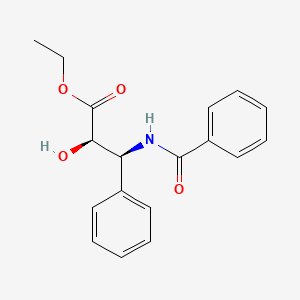
![2-[2-(4-nitrophenoxy)ethyl]isoindole-1,3-dione](/img/structure/B8801238.png)
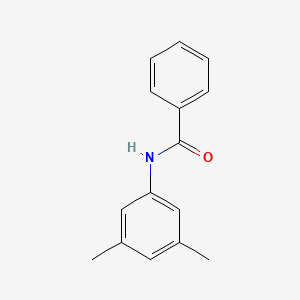
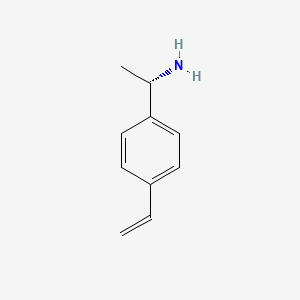
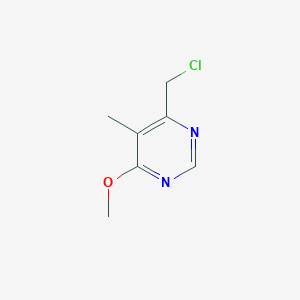
![5-Bromo-1H-benzo[d]imidazol-2-amine hydrobromide](/img/structure/B8801280.png)
